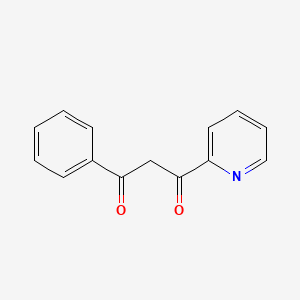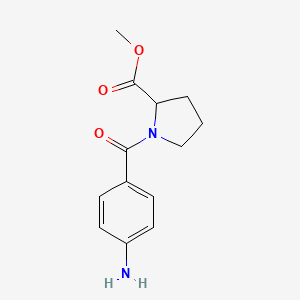![molecular formula C13H20N4 B8796299 N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE](/img/structure/B8796299.png)
N-(1H-1,3-BENZIMIDAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine, which includes a benzimidazole ring fused with an ethane-1,2-diamine moiety, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by further functionalization to introduce the diethylethane-1,2-diamine moiety. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalate to form the benzimidazole ring, followed by alkylation with diethylamine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzimidazolone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzimidazole ring is known to interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription .
Comparación Con Compuestos Similares
- N-(1H-benzimidazol-2-yl)-N,N-dimethylethane-1,2-diamine
- N-(1H-benzimidazol-2-yl)-N,N-diethylpropane-1,3-diamine
- N-(1H-benzimidazol-2-yl)-N,N-diethylbutane-1,4-diamine
Comparison: N’-(1H-benzimidazol-2-yl)-N,N-diethylethane-1,2-diamine is unique due to its specific ethane-1,2-diamine moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl chain lengths, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propiedades
Fórmula molecular |
C13H20N4 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H20N4/c1-3-17(4-2)10-9-14-13-15-11-7-5-6-8-12(11)16-13/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16) |
Clave InChI |
NNBHPKUSHGYYBR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic Acid](/img/structure/B8796227.png)











